

"thermodynamic properties of 2-methylpropyl formate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl formate*

Cat. No.: *B1584813*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpropyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylpropyl formate (also known as **isobutyl formate**). This document collates essential physical and chemical data from various scientific sources and presents them in a structured format for easy reference and comparison. Detailed descriptions of general experimental methodologies for determining key thermodynamic parameters are included to provide context for the presented data. Furthermore, this guide features visualizations of experimental workflows to aid in the understanding of the data acquisition process. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the thermodynamic behavior of organic esters is of interest.

Introduction

2-Methylpropyl formate ($C_5H_{10}O_2$) is an organic ester recognized for its characteristic sweet and fruity odor.^[1] It is formed through the Fischer esterification of isobutanol and formic acid.^[1] Beyond its use as a flavoring and fragrance agent, understanding its thermodynamic properties is crucial for various industrial applications, including its use as a solvent.^[2] In the context of

drug development, the thermodynamic properties of excipients and solvents are critical for formulation, process design, and ensuring the stability and efficacy of pharmaceutical products.

This guide provides a centralized repository of key thermodynamic data for 2-methylpropyl formate, accompanied by descriptions of the experimental techniques typically employed to measure these properties.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of 2-methylpropyl formate.

Table 1: General and Physical Properties of 2-Methylpropyl Formate

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O ₂	[3][4]
Molar Mass	102.13 g/mol	[1][5]
IUPAC Name	2-methylpropyl formate	[5]
Synonyms	Isobutyl formate, Formic acid, 2-methylpropyl ester	[2][3][5]
CAS Number	542-55-2	[3]
Appearance	Colorless liquid	[2][5]
Density	0.876 - 0.885 g/mL	[1][3][5]
Refractive Index	1.383 - 1.390	[5]
Boiling Point	97.0 - 99.0 °C (at 760 mmHg)	[1][5]
Melting Point	-96 °C to -95 °C	[1][3][5]
Flash Point	< 21.1 °C (< 70 °F)	[5]
Solubility in Water	10.2 mg/mL at 25 °C	[5]

Table 2: Thermodynamic Properties of 2-Methylpropyl Formate

Property	Value	Reference(s)
Vapor Pressure	40.1 mmHg	[2][5]
Critical Temperature (Tc)	278 °C	[3]
Critical Pressure (Pc)	38.0 atm	[3]
Critical Volume (Vc)	350.00 ml/mol	[3]
Enthalpy of Vaporization (ΔvapH°)	36.6 kJ/mol at 386 K	[6]
Enthalpy of Vaporization (ΔvapH)	38.6 kJ/mol at 255 K	[6]
Octanol/Water Partition Coefficient (logP)	1.23	[3]

Experimental Protocols for Thermodynamic Property Determination

The experimental determination of thermodynamic properties requires precise and controlled methodologies. Below are detailed descriptions of the general protocols used to measure key parameters for organic liquids like 2-methylpropyl formate.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental thermodynamic property. Several methods are employed for its determination, broadly categorized as static and dynamic methods.

Static Method:

The static method involves placing the pure, degassed substance in a temperature-controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a pressure transducer.

- **Sample Preparation:** The 2-methylpropyl formate sample is purified, typically by distillation, to remove volatile impurities. The sample is then degassed to eliminate dissolved air, which

could contribute to the total pressure.

- Apparatus: A thermostatted vessel connected to a high-vacuum line and a pressure measurement device (e.g., a capacitance manometer) is used.
- Procedure:
 - A small amount of the purified liquid is introduced into the vessel.
 - The vessel is cooled (e.g., with liquid nitrogen) and evacuated to remove air.
 - The vessel is then sealed and placed in a constant-temperature bath.
 - Once thermal equilibrium is reached, the pressure of the vapor is recorded.
 - This process is repeated at various temperatures to obtain the vapor pressure curve.

Dynamic Method (Ebulliometry):

This method involves measuring the boiling point of the liquid at different externally applied pressures.

- Apparatus: An ebulliometer is used, which is designed to ensure equilibrium between the boiling liquid and its vapor.
- Procedure:
 - The 2-methylpropyl formate is placed in the ebulliometer.
 - The pressure inside the apparatus is controlled by a vacuum pump and a manostat.
 - The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.
 - The vapor pressure is equal to the externally applied pressure.
 - Measurements are taken at various pressures to establish the relationship between vapor pressure and temperature.

Calorimetry for Enthalpy of Vaporization and Heat Capacity

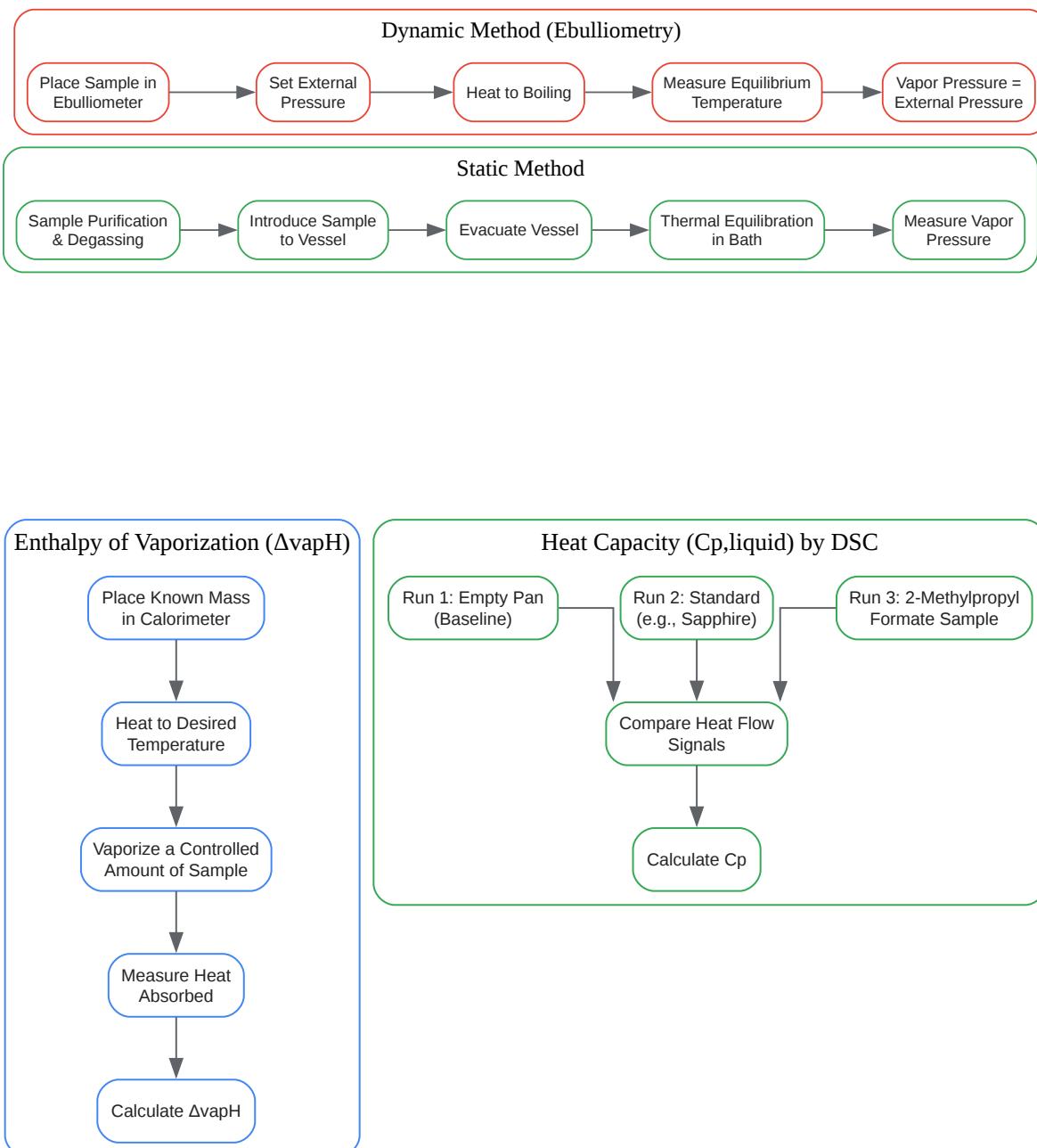
Calorimetry is the science of measuring heat changes. It is the primary method for determining the enthalpy of vaporization and heat capacity.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$):

The enthalpy of vaporization can be determined by measuring the heat required to vaporize a known amount of substance at a constant temperature and pressure.

- Apparatus: A vaporization calorimeter is used. This can be a heat-flux or power-compensation differential scanning calorimeter (DSC) adapted for vaporization studies, or a custom-built apparatus.
- Procedure:
 - A known mass of 2-methylpropyl formate is placed in the calorimeter cell.
 - The sample is heated to the desired temperature.
 - A controlled amount of the liquid is then vaporized, for instance, by passing an inert gas over the sample or by reducing the pressure.
 - The heat absorbed during the vaporization process is measured by the calorimeter.
 - The enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized substance.

Liquid Phase Heat Capacity (C_p, liquid):


Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.

- Apparatus: A differential scanning calorimeter.
- Procedure:

- Three separate DSC runs are performed over the desired temperature range:
 - An empty sample pan (baseline).
 - A pan containing a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire).
 - A pan containing a known mass of 2-methylpropyl formate.
- The sample is subjected to a controlled temperature program (e.g., a linear heating rate).
- The DSC measures the difference in heat flow between the sample and a reference pan.
- The heat capacity of the 2-methylpropyl formate is then calculated by comparing its heat flow signal to that of the standard and the baseline.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining key thermodynamic properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. srd.nist.gov [srd.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. calnesia.com [calnesia.com]
- To cite this document: BenchChem. ["thermodynamic properties of 2-methylpropyl formate"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584813#thermodynamic-properties-of-2-methylpropyl-formate\]](https://www.benchchem.com/product/b1584813#thermodynamic-properties-of-2-methylpropyl-formate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com